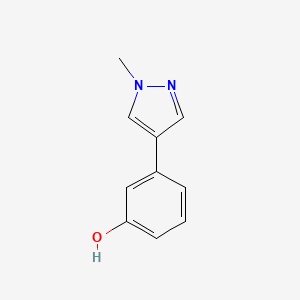

3-(1-Methyl-1H-pyrazol-4-yl)phenol

Description

3-(1-Methyl-1H-pyrazol-4-yl)phenol is a heterocyclic aromatic compound featuring a phenol ring substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group. This structure combines the electron-rich phenol moiety with the nitrogen-containing pyrazole ring, conferring unique physicochemical and biological properties. Its synthesis typically involves cross-coupling reactions or nucleophilic substitutions to attach the pyrazole ring to the phenol core, followed by purification via chromatography or crystallization .

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-7-9(6-11-12)8-3-2-4-10(13)5-8/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUQEPSKTDQJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)phenol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-hydroxybenzaldehyde with 1-methylhydrazine under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry principles, such as solvent-free reactions and the use of eco-friendly solvents, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The phenol group in 3-(1-Methyl-1H-pyrazol-4-yl)phenol can undergo oxidation to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-(1-Methyl-1H-pyrazol-4-yl)phenol and its derivatives have demonstrated significant antimicrobial properties. Studies indicate that certain pyrazole derivatives exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole have shown effectiveness comparable to standard antibiotics such as cefaclor and linezolid .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole compounds, including this compound. A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity, revealing that some exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium and celecoxib .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain analogs of this compound can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .

Agrochemical Applications

Herbicide Development

this compound derivatives are being explored as potential herbicides due to their ability to inhibit specific metabolic pathways in plants. Research has identified several compounds that exhibit herbicidal activity against common agricultural weeds, providing a promising avenue for developing new agrochemicals .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of pyrazole moieties into polymer backbones can significantly improve the material's stability and performance under various conditions .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Example | Efficacy/Comparison |

|---|---|---|

| Antimicrobial | This compound | Comparable to cefaclor |

| Anti-inflammatory | Various derivatives | Superior to diclofenac sodium |

| Anticancer | Specific analogs | Effective against multiple cancer cell lines |

Case Study: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antimicrobial properties. Among them, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Herbicidal Activity

In field trials, derivatives of this compound were tested for their herbicidal efficacy against common wheat weeds. Results indicated that specific formulations not only inhibited weed growth effectively but also demonstrated safety towards wheat crops, marking them as viable candidates for future herbicide development .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways.

DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

The following analysis compares 3-(1-Methyl-1H-pyrazol-4-yl)phenol with structurally related pyrazole-phenol derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups: Sulfonyl and nitro substituents (e.g., compounds 17–18 in ) lower electron density, enhancing stability but reducing nucleophilicity compared to the parent phenol .

- Positional Isomerism: Substitution at the phenol 3-position (target compound) versus 2- or 4-positions (e.g., 2-(1-Methyl-1H-pyrazol-3-yl)phenol in ) alters steric and electronic profiles, impacting binding affinity in biological systems .

- Functional Group Variation: Methanol derivatives (e.g., ) exhibit lower acidity (pKa ~16–18) than phenolic -OH (pKa ~10), affecting solubility and reactivity .

Physicochemical Properties

- Polarity: The target compound’s phenol group increases polarity relative to non-polar analogues like (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (), as evidenced by shorter HPLC retention times (2.75–3.12 min for sulfonated derivatives in ) .

- Molecular Weight: Bulky substituents (e.g., sulfonyl-pyrrolopyrazine in compound 17) increase molecular weight (>380 g/mol) compared to simpler pyrazole-phenol derivatives (~250–300 g/mol) .

Biological Activity

3-(1-Methyl-1H-pyrazol-4-yl)phenol, also known as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, combining a phenolic group with a pyrazole moiety, contribute to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O, with a molecular weight of approximately 174.20 g/mol. The compound features a phenolic hydroxyl group (-OH) attached to a pyrazole ring, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity. This includes inhibition of cyclooxygenase (COX) enzymes involved in inflammatory pathways.

- Pathways Involved : It influences signaling pathways related to inflammation, cell proliferation, and apoptosis. These interactions are essential for its anti-inflammatory and potential anticancer activities .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM . The compound's mechanism involves blocking COX enzymes, thereby reducing the synthesis of inflammatory mediators.

Anticancer Activity

Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against HepG2 liver cancer cells, displaying IC50 values ranging from 0.10 to 5.05 µM, which are considerably lower than those for standard treatments like sorafenib (IC50 = 16.20 µM) .

Study on Antiproliferative Effects

In a study published in PubMed Central, researchers synthesized several pyrazole derivatives and evaluated their effects on HepG2 cells. The findings indicated that compounds similar to this compound showed potent antiproliferative activity, suggesting its potential as a lead compound for developing new anticancer agents .

In Vivo Anti-inflammatory Studies

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in animal models. The results demonstrated that the administration of these compounds led to significant reductions in paw edema induced by carrageenan, confirming their efficacy in vivo .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol | Contains an amino group; different substitution pattern | Moderate anti-inflammatory |

| 4-(1-Methyl-1H-pyrazol-3-yl)phenol | Different position of pyrazole attachment | Limited anticancer activity |

Q & A

Q. Table 1. Key Crystallographic Parameters for Pyrazole Derivatives

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (pyrazole-aryl) | 16.83°–51.68° | |

| Hydrogen bond (O–H⋯N) | 2.72 Å (D–A distance) | |

| Refinement software | SHELXL (R-factor < 0.05) |

Q. Table 2. Hazard Mitigation Strategies

| Hazard Code | Mitigation Action |

|---|---|

| H315 | Use nitrile gloves; avoid direct skin contact |

| H319 | Wear chemical goggles |

| H335 | Use in well-ventilated areas |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.